molecular formula C20H20N4O B1684604 KW-2449 CAS No. 1000669-72-6

KW-2449

Cat. No.: B1684604
CAS No.: 1000669-72-6
M. Wt: 332.4 g/mol
InChI Key: YYLKKYCXAOBSRM-JXMROGBWSA-N
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Mechanism of Action

Target of Action

KW-2449 is a multikinase inhibitor that primarily targets FLT3, ABL, ABL-T315I, and Aurora kinase . These kinases play crucial roles in cell proliferation and survival, particularly in the context of leukemia .

Mode of Action

This compound exerts its effects by inhibiting the activity of its target kinases. It suppresses the growth of leukemia cells with FLT3 mutations by inhibiting the FLT3 kinase, resulting in the down-regulation of phosphorylated-FLT3/STAT5, G1 arrest, and apoptosis . In FLT3 wild-type human leukemia, it induces the reduction of phosphorylated histone H3, G2/M arrest, and apoptosis . In imatinib-resistant leukemia, this compound contributes to the release of resistance by the simultaneous down-regulation of BCR/ABL and Aurora kinases .

Biochemical Pathways

This compound affects several biochemical pathways. In the context of leukemia, it downregulates the FLT3/STAT5 pathway, leading to G1 arrest and apoptosis . It also reduces the level of phosphorylated histone H3, leading to G2/M arrest and apoptosis in FLT3 wild-type leukemia . Furthermore, it downregulates both BCR/ABL and Aurora kinases in imatinib-resistant leukemia . In the context of Rett syndrome, it has been found to activate the PI3K-AKT signaling pathway .

Pharmacokinetics

It has been reported that this compound is orally active , suggesting that it has good bioavailability. More detailed studies are needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The action of this compound leads to significant molecular and cellular effects. It inhibits the growth of various types of leukemia cells through several mechanisms of action . In the context of Rett syndrome, treatment with this compound alleviated neuronal deficits and transcriptome changes in MECP2-KO human neuronal models .

Chemical Reactions Analysis

Scientific Research Applications

KW-2449 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

KW-2449 is unique due to its ability to inhibit multiple kinases with high potency. Similar compounds include:

This compound’s unique combination of kinase targets and high potency makes it a promising candidate for treating leukemia, particularly in cases with resistance to other treatments .

Properties

IUPAC Name

[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLKKYCXAOBSRM-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026046
Record name (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841258-76-2, 1000669-72-6
Record name KW-2449
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841258762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KW 2449
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000669726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KW-2449
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D9N67F58G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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